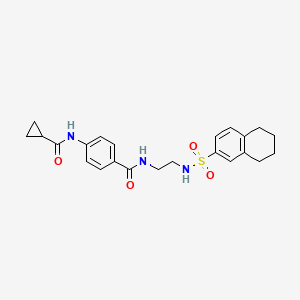
4-(cyclopropanecarboxamido)-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclopropanecarboxamido)-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(cyclopropanecarboxamido)-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₁₉N₃O₃S
- Molecular Weight: 353.42 g/mol
The structure includes a cyclopropanecarboxamide moiety linked to a tetrahydronaphthalene-sulfonamide, which is significant for its biological interactions.
Research indicates that this compound exhibits inhibitory activity against specific kinases , particularly c-MET (hepatocyte growth factor receptor), which plays a crucial role in tumorigenesis and metastasis. The inhibition of c-MET can lead to reduced cancer cell proliferation and increased apoptosis in various cancer types .
Key Mechanisms:
- c-MET Inhibition: The compound demonstrates selective inhibition of c-MET kinase activity, which is associated with anti-cancer effects.
- Apoptosis Induction: Through the modulation of signaling pathways linked to cell survival and apoptosis, this compound may promote programmed cell death in malignant cells.
Biological Activity Data
A summary of the biological activity findings is presented in the following table:
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Study on Tumor Growth Inhibition
- Mechanistic Study on Cell Lines
Propriétés
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c27-22(17-7-10-20(11-8-17)26-23(28)18-5-6-18)24-13-14-25-31(29,30)21-12-9-16-3-1-2-4-19(16)15-21/h7-12,15,18,25H,1-6,13-14H2,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBJGLCSJTXOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














